molecular formula C19H12ClNO4 B5290730 3-[5-(2-chloro-5-nitrophenyl)-2-furyl]-1-phenyl-2-propen-1-one

3-[5-(2-chloro-5-nitrophenyl)-2-furyl]-1-phenyl-2-propen-1-one

Cat. No.: B5290730
M. Wt: 353.8 g/mol
InChI Key: CMPGGBADQBEVBY-JXMROGBWSA-N
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Description

3-[5-(2-chloro-5-nitrophenyl)-2-furyl]-1-phenyl-2-propen-1-one, also known as Chalcone, is a chemical compound that belongs to the family of flavonoids. Chalcone has gained significant attention in the scientific community due to its diverse pharmacological properties, including antioxidant, antimicrobial, anti-inflammatory, and anticancer activities.

Mechanism of Action

The mechanism of action of 3-[5-(2-chloro-5-nitrophenyl)-2-furyl]-1-phenyl-2-propen-1-one is not fully understood. However, it has been suggested that this compound exerts its pharmacological effects through various mechanisms, including inhibition of reactive oxygen species (ROS) production, activation of antioxidant enzymes, inhibition of pro-inflammatory cytokines, and induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been found to reduce the levels of ROS in cells, which can lead to the prevention of oxidative stress-related diseases. This compound has also been shown to activate antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT), which can further enhance its antioxidant activity. Additionally, this compound has been found to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which can lead to the reduction of inflammation in the body.

Advantages and Limitations for Lab Experiments

3-[5-(2-chloro-5-nitrophenyl)-2-furyl]-1-phenyl-2-propen-1-one has several advantages for use in lab experiments. It is readily available and easy to synthesize, making it a cost-effective compound for research purposes. Additionally, this compound has been extensively studied, and its pharmacological properties are well-established. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the research on 3-[5-(2-chloro-5-nitrophenyl)-2-furyl]-1-phenyl-2-propen-1-one. One of the potential areas of research is the development of this compound derivatives with improved pharmacological properties. Another area of research is the investigation of the mechanism of action of this compound, which can provide insights into its therapeutic potential. Additionally, the use of this compound in combination with other drugs or compounds can be explored to enhance its therapeutic effects.

Synthesis Methods

3-[5-(2-chloro-5-nitrophenyl)-2-furyl]-1-phenyl-2-propen-1-one can be synthesized through various methods, including Claisen-Schmidt condensation, Aldol condensation, and Perkin reaction. The Claisen-Schmidt condensation method is the most commonly used method for the synthesis of this compound. In this method, acetophenone and benzaldehyde are mixed in the presence of a base, such as sodium hydroxide, to form this compound.

Scientific Research Applications

3-[5-(2-chloro-5-nitrophenyl)-2-furyl]-1-phenyl-2-propen-1-one has been extensively studied for its various pharmacological properties. It has been found to possess potent antioxidant activity, which makes it a potential therapeutic agent for the treatment of oxidative stress-related diseases such as cancer, diabetes, and cardiovascular diseases. This compound has also been shown to exhibit antimicrobial activity against various bacteria and fungi, making it a potential candidate for the development of new antimicrobial agents. Additionally, this compound has been found to possess anti-inflammatory properties, which can be beneficial in the treatment of inflammatory diseases such as arthritis and asthma.

Properties

IUPAC Name

(E)-3-[5-(2-chloro-5-nitrophenyl)furan-2-yl]-1-phenylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12ClNO4/c20-17-9-6-14(21(23)24)12-16(17)19-11-8-15(25-19)7-10-18(22)13-4-2-1-3-5-13/h1-12H/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMPGGBADQBEVBY-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C=CC2=CC=C(O2)C3=C(C=CC(=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(O2)C3=C(C=CC(=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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